Protease Resistance via N-Methylation
N-Methylation of amino acid residues confers dramatic protease resistance to peptides. In direct head-to-head comparisons of N-methylated vs. non-methylated peptide sequences, insertion of N-methyl residues resulted in proteolysis resistance increases ranging from 72-fold to >1000-fold [1]. Critically, this stabilization effect occurs even when the N-methyl group is not positioned at the scissile bond or the protease recognition site, demonstrating that backbone N-methylation provides global protection beyond mere active-site occlusion [1]. This class-level inference applies directly to Fmoc-n-Methyl-d-allo-isoleucine: the Nα-methyl group on the isoleucine backbone is expected to confer comparable protease resistance to any peptide incorporating this building block, relative to peptides synthesized with non-methylated isoleucine derivatives (e.g., Fmoc-D-allo-isoleucine or Fmoc-L-isoleucine).
| Evidence Dimension | Protease resistance (fold-increase in peptide stability vs. non-methylated control) |
|---|---|
| Target Compound Data | N-methylated peptide: 72- to >1000-fold increased resistance to proteolysis (class-level data, not compound-specific) |
| Comparator Or Baseline | Non-methylated peptide of identical sequence |
| Quantified Difference | ≥72-fold (minimum observed); up to >1000-fold |
| Conditions | N-methyl scanning mutagenesis studies; trypsin and chymotrypsin protease assays |
Why This Matters
For procurement decisions involving peptide therapeutics or probes requiring extended in vivo half-life, N-methylated building blocks are essential; non-methylated alternatives will yield peptides with substantially shorter circulatory persistence and reduced efficacy.
- [1] Biron E, Chatterjee J, Ovadia O, et al. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem. 2008;9(16):2598-2601. View Source
